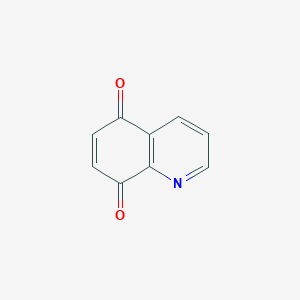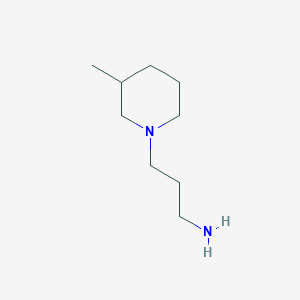
N,N-Diethyl-4-methoxyaniline
描述
N,N-Diethyl-4-methoxyaniline: is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a methoxy group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions:
N-Alkylation of 4-methoxyaniline: One common method involves the alkylation of 4-methoxyaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of N,N-Diethyl-4-methoxyaniline often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: N,N-Diethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone imines or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation. These reactions often use reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinone imines, nitroso derivatives.
Reduction: Various hydrogenated derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
科学研究应用
Chemistry: N,N-Diethyl-4-methoxyaniline is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and as a precursor for various functionalized anilines.
Biology: In biological research, it is used as a reagent for the synthesis of bioactive compounds and as a probe to study enzyme-catalyzed reactions involving aniline derivatives.
Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the manufacture of rubber chemicals and as a stabilizer in polymer production.
作用机制
The mechanism by which N,N-Diethyl-4-methoxyaniline exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The methoxy group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions.
相似化合物的比较
N,N-Dimethyl-4-methoxyaniline: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and solubility properties.
4-Methoxyaniline: Lacks the diethyl substitution on the nitrogen, making it less sterically hindered and more reactive in certain reactions.
N,N-Diethyl-3-methoxyaniline: The methoxy group is in the meta position, affecting its electronic properties and reactivity.
Uniqueness: N,N-Diethyl-4-methoxyaniline is unique due to the combination of the electron-donating methoxy group and the steric effects of the diethyl substitution. This makes it particularly useful in specific synthetic applications where both electronic and steric factors are important.
属性
IUPAC Name |
N,N-diethyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUIJYYBUZUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474036 | |
| Record name | N,N-Diethyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15144-80-6 | |
| Record name | N,N-Diethyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)













